molecular formula C16H16BrClO3 B5015613 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5015613
M. Wt: 371.7 g/mol
InChI Key: OZEPKZKLFABWQG-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 4-ethoxyphenol.

    Formation of Acid Chloride: Oxalyl chloride is added to a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane and dimethylformamide under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for one hour to form the corresponding acid chloride.

    Friedel-Crafts Alkylation: The acid chloride is then reacted with 4-ethoxyphenol in the presence of aluminum chloride at low temperatures (0°C to 5°C). The reaction mixture is stirred for two hours, followed by the addition of triethylsilane and further stirring at room temperature for 36 hours.

    Purification: The final product, this compound, is obtained through purification steps such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of halogen atoms and ethoxy groups can influence its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-bromo-1-chloro-2-(2-ethoxybenzyl)benzene
  • 4-(5-bromo-2-chlorobenzyl)phenol

Uniqueness

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and ethoxy groups allows for versatile reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-19-13-4-6-14(7-5-13)20-9-10-21-16-8-3-12(17)11-15(16)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEPKZKLFABWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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